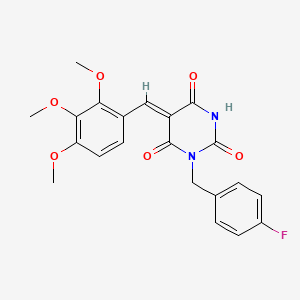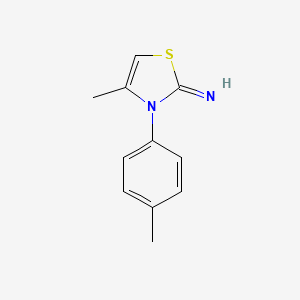![molecular formula C11H15NO2S B6131017 N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying various biological processes.
作用机制
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This process can lead to changes in chromatin structure and gene expression. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have other mechanisms of action, such as inhibiting the activity of DNA methyltransferases and modulating the activity of transcription factors.
Biochemical and Physiological Effects:
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its role as a histone deacetylase inhibitor, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in lab experiments is its ability to selectively inhibit histone deacetylases, which can lead to changes in gene expression without affecting other cellular processes. However, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can also have off-target effects and may inhibit other enzymes or signaling pathways. Additionally, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving N-{2-[4-(methylthio)phenoxy]ethyl}acetamide. One area of interest is the development of new cancer therapies based on N-{2-[4-(methylthio)phenoxy]ethyl}acetamide's ability to alter gene expression. Another area of interest is the use of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new drugs that target histone deacetylases and other epigenetic regulators based on the structure of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide.
合成方法
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be synthesized through a series of chemical reactions starting with 4-(methylthio)phenol and ethyl chloroacetate. The reaction involves the use of a base catalyst and a solvent such as dimethyl sulfoxide or acetonitrile. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the main uses of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide is as a histone deacetylase inhibitor, which can alter gene expression and potentially lead to the development of new cancer therapies. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[2-(4-methylsulfanylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9(13)12-7-8-14-10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOHCEYXHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)